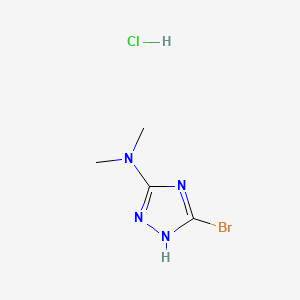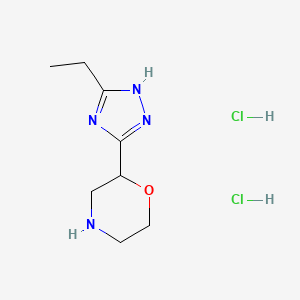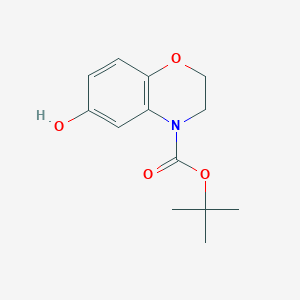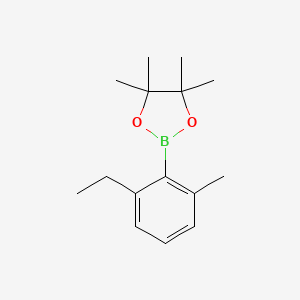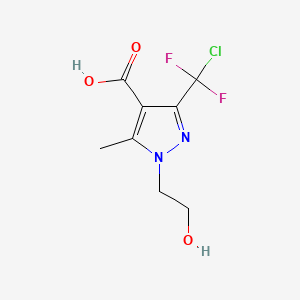
3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring substituted with chlorodifluoromethyl, hydroxyethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, introduction of the chlorodifluoromethyl group, and subsequent functionalization to introduce the hydroxyethyl and carboxylic acid groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
化学反応の分析
Types of Reactions
3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.
科学的研究の応用
3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The hydroxyethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxamide
- 3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylate
Uniqueness
The unique combination of functional groups in 3-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid provides distinct chemical and biological properties. The presence of the chlorodifluoromethyl group enhances its stability and lipophilicity, while the hydroxyethyl and carboxylic acid groups offer opportunities for further functionalization and interaction with biological targets.
特性
分子式 |
C8H9ClF2N2O3 |
|---|---|
分子量 |
254.62 g/mol |
IUPAC名 |
3-[chloro(difluoro)methyl]-1-(2-hydroxyethyl)-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClF2N2O3/c1-4-5(7(15)16)6(8(9,10)11)12-13(4)2-3-14/h14H,2-3H2,1H3,(H,15,16) |
InChIキー |
PDHSRUNONBUYSY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CCO)C(F)(F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


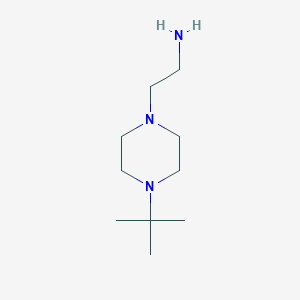
![[1,2,4]Triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B13458110.png)
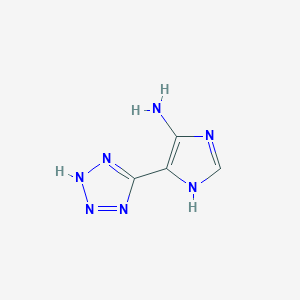
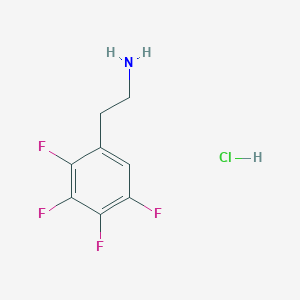
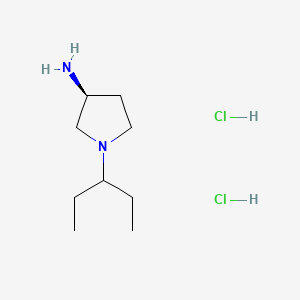
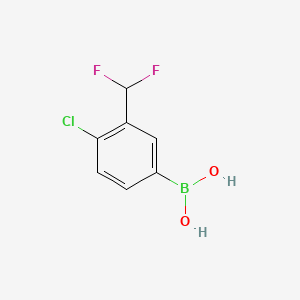
![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
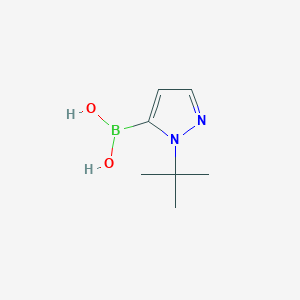
![endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13458137.png)
